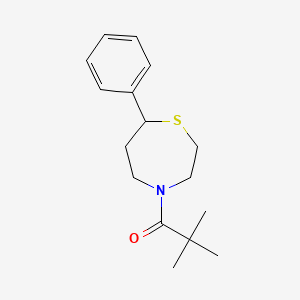

2,2-Dimethyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NOS/c1-16(2,3)15(18)17-10-9-14(19-12-11-17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBHVWKQFBLDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring followed by the introduction of the phenyl group and the dimethylpropanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazepane ring and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2-Dimethyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one with two structurally related propan-1-one derivatives: Nerone (1-(2-methyl-5-propan-2-yl-1-cyclohex-2-enyl)propan-1-one) and 4-Fluoromethcathinone (4-FMC).

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Structural Complexity: The target compound’s 1,4-thiazepane ring introduces sulfur and nitrogen, which may enhance hydrogen-bonding capacity and electronic effects compared to Nerone’s cyclohexenyl ring or 4-FMC’s fluorophenyl group. This could influence receptor binding or metabolic stability .

Pharmacological Potential: While 4-FMC is a well-documented psychoactive substance targeting monoamine transporters, the target compound’s thiazepane ring might modulate its affinity for CNS targets. For example, sulfur-containing heterocycles are common in drugs (e.g., thiazides) but may alter blood-brain barrier penetration . Nerone’s applications are primarily industrial (fragrance), emphasizing the role of structural simplicity in volatile compounds .

Synthetic Challenges :

- The synthesis of the 1,4-thiazepane ring likely requires multi-step reactions, such as cyclization of thiols with amines, which are more complex than the cyclohexenyl ring formation in Nerone or the straightforward substitution in 4-FMC .

Table 2: Physicochemical and Analytical Data

Research Findings and Insights

- Structural Analysis : Quantum theory of atoms in molecules (QTAIM) could elucidate electron density distributions in the target compound’s thiazepane ring, particularly the S–N interaction, which may differ from 4-FMC’s fluorophenyl electronic effects .

- However, the thiazepane moiety might introduce off-target effects or metabolic pathways distinct from 4-FMC .

- Industrial Relevance : Unlike Nerone’s use in perfumery, the target compound’s complexity may limit its industrial adoption unless unique bioactive properties are identified .

Biological Activity

2,2-Dimethyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H20N2OS

- Molecular Weight : 280.39 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Pharmacological Effects

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of bacteria and fungi.

- Cytotoxicity : Research has demonstrated that the compound possesses cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activity of this compound are multifaceted:

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cell proliferation.

Receptor Modulation

Preliminary studies suggest that it can modulate receptors associated with pain and inflammation, contributing to its analgesic properties.

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for Gram-positive bacteria and higher for Gram-negative strains.

Case Study 2: Cytotoxicity Assessment

In vitro tests were conducted on human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited IC50 values of approximately 25 µM after 48 hours of treatment, indicating significant cytotoxicity.

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | [Research Study A] |

| Cytotoxicity | Induces apoptosis in cancer cell lines | [Research Study B] |

| Anti-inflammatory | Reduces edema in animal models | [Research Study C] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.